

1-(4-Bromophenyl)cyclopropane-1-carbohydrazide as a pharmaceutical intermediate

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Compound of Interest

Compound Name: 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide

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Application Notes & Protocols: 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide Abstract

This document provides a comprehensive technical guide on the synthesis, characterization, and application of **1-(4-Bromophenyl)cyclopropane-1-carbohydrazide** as a pivotal intermediate in pharmaceutical research and development. The unique structural combination of a rigid cyclopropane scaffold and a versatile carbohydrazide functional group makes this compound a valuable building block for creating diverse and potent bioactive molecules. These notes are intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this intermediate in their discovery pipelines.

Introduction: The Strategic Value of the Cyclopropyl Moiety

In modern drug discovery, the incorporation of small, strained ring systems is a well-established strategy to enhance the pharmacological profile of lead compounds. The cyclopropane ring, in particular, offers a unique combination of properties that medicinal chemists find highly advantageous.^[1] Its rigid, three-dimensional structure can lock a molecule into a bioactive

conformation, improving binding affinity and selectivity for biological targets.[\[2\]](#)[\[3\]](#) Furthermore, the cyclopropyl group is often resistant to metabolic degradation, which can increase a drug's in vivo half-life and improve its overall pharmacokinetic profile.[\[1\]](#)

When coupled with a 4-bromophenyl group, the scaffold allows for further structural diversification through well-established cross-coupling reactions. The true synthetic versatility of the title compound, however, lies in its carbohydrazide functional group (-CONHNH₂). This moiety is a cornerstone in medicinal chemistry, serving as a precursor for a wide array of heterocyclic systems and as a key component in forming stable hydrazone linkages.[\[4\]](#)[\[5\]](#) Derivatives of carbohydrazides have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Therefore, **1-(4-Bromophenyl)cyclopropane-1-carbohydrazide** emerges as a highly valuable intermediate, bridging the structural benefits of cyclopropanes with the synthetic flexibility of carbohydrazides to enable the exploration of novel chemical space.

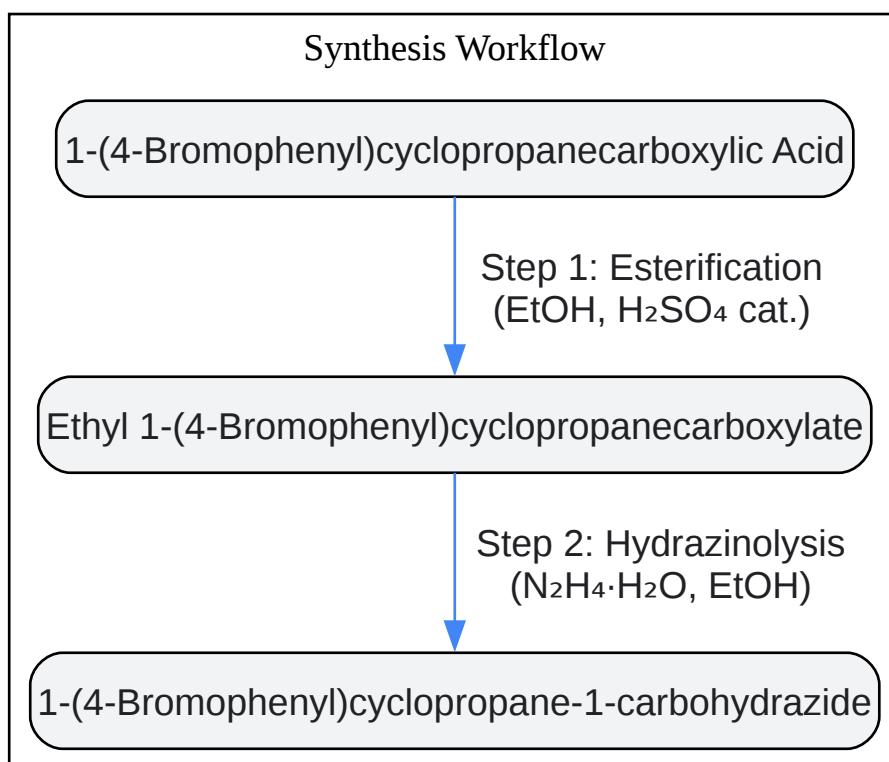
Physicochemical & Computational Data

A summary of the key properties of **1-(4-Bromophenyl)cyclopropane-1-carbohydrazide** is provided below. These parameters are essential for planning synthetic modifications, formulating analytical methods, and predicting ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Property	Value	Source
CAS Number	1098360-87-2	[8]
Molecular Formula	C ₁₀ H ₁₁ BrN ₂ O	[8]
Molecular Weight	255.11 g/mol	[8]
Appearance	White to off-white solid	Assumed from similar compounds
Topological Polar Surface Area (TPSA)	55.12 Å ²	[8]
Predicted logP	1.4706	[8]
Hydrogen Bond Acceptors	2	[8]
Hydrogen Bond Donors	2	[8]
Rotatable Bonds	2	[8]
Storage Conditions	Sealed in dry, 2-8°C	[8]

Recommended Synthesis Pathway & Protocols

The synthesis of **1-(4-Bromophenyl)cyclopropane-1-carbohydrazide** is most efficiently achieved via a two-step sequence starting from the commercially available 1-(4-Bromophenyl)cyclopropanecarboxylic acid. The pathway involves an initial esterification followed by hydrazinolysis.



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Caption: Recommended two-step synthesis workflow.

Protocol 3.1: Step 1 - Esterification of 1-(4-Bromophenyl)cyclopropanecarboxylic Acid

Principle: This protocol employs a classic Fischer esterification. A catalytic amount of strong acid (sulfuric acid) is used to protonate the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by ethanol. The reaction is typically driven to completion by using an excess of the alcohol and/or by removing water as it is formed.

Materials:

- 1-(4-Bromophenyl)cyclopropanecarboxylic acid (1.0 eq)[9][10]
- Absolute Ethanol (EtOH, 20-30 vols)
- Concentrated Sulfuric Acid (H₂SO₄, 0.1-0.2 eq)

- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Ethyl Acetate (EtOAc)
- Hexanes

Procedure:

- To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(4-Bromophenyl)cyclopropanecarboxylic acid.
- Add absolute ethanol (20-30 volumes) to dissolve the starting material.
- Slowly and carefully, add concentrated sulfuric acid to the stirring solution.
- Heat the reaction mixture to reflux (approx. 78-80°C) and maintain for 4-6 hours.
- Reaction Monitoring (Trustworthiness): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexanes: EtOAc). The disappearance of the starting material spot and the appearance of a new, less polar product spot (the ester) indicates reaction completion.
- Once complete, cool the mixture to room temperature.
- Carefully neutralize the excess acid by slowly adding saturated NaHCO_3 solution until effervescence ceases.
- Remove the bulk of the ethanol under reduced pressure using a rotary evaporator.
- Transfer the remaining aqueous residue to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).

- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude ethyl 1-(4-bromophenyl)cyclopropanecarboxylate, which often appears as a liquid or low-melting solid.[11] The product can be used in the next step without further purification if TLC shows high purity.

Protocol 3.2: Step 2 - Hydrazinolysis of Ethyl 1-(4-Bromophenyl)cyclopropanecarboxylate

Principle: This reaction involves the nucleophilic acyl substitution of the ethoxy group of the ester with hydrazine hydrate.[12] Hydrazine is a potent nucleophile, and the reaction is typically performed in an alcoholic solvent under reflux. The use of excess hydrazine hydrate ensures the reaction goes to completion.[13]

Materials:

- Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate (1.0 eq)
- Hydrazine Hydrate (80-100% solution, 5-10 eq)
- Ethanol (EtOH, 10-20 vols)
- Deionized Water (cold)

Procedure:

- In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, dissolve the crude ester from Step 1 in ethanol.
- Add hydrazine hydrate to the solution. (CAUTION: Hydrazine is toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment).
- Heat the reaction mixture to reflux and maintain for 8-12 hours.
- Reaction Monitoring (Trustworthiness): Monitor the reaction via TLC (e.g., 1:1 Hexanes:EtOAc). The product, being more polar, will have a lower R_f value than the starting ester.

- Upon completion, cool the reaction mixture to room temperature.
- Reduce the solvent volume by approximately half using a rotary evaporator.
- Pour the concentrated reaction mixture slowly into a beaker of cold deionized water with stirring.
- The product, **1-(4-Bromophenyl)cyclopropane-1-carbohydrazide**, should precipitate as a white solid.
- Stir the slurry in an ice bath for 30 minutes to maximize precipitation.
- Collect the solid product by vacuum filtration, washing the filter cake with cold water.
- Dry the product under vacuum to a constant weight.

Protocol 3.3: Characterization and Validation

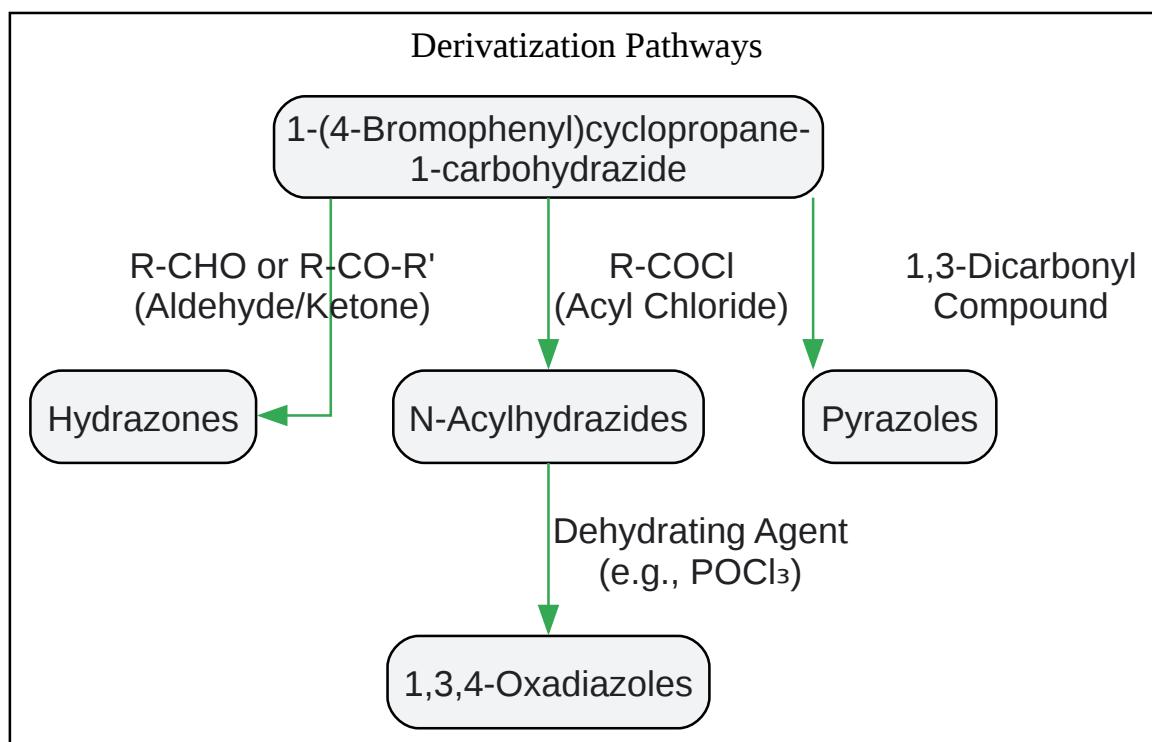
Principle: To ensure the identity and purity of the synthesized intermediate (E-E-A-T Pillar: Trustworthiness), a combination of spectroscopic and analytical methods must be employed.

- ^1H NMR (Proton Nuclear Magnetic Resonance):
 - Expected Signals: Aromatic protons in the 4-bromophenyl group (two doublets), cyclopropane protons (diastereotopic multiplets), and N-H protons of the hydrazide group (broad singlets, exchangeable with D_2O).
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance):
 - Expected Signals: Signals for the carbonyl carbon, aromatic carbons (including the carbon attached to bromine), and the cyclopropane carbons.
- FT-IR (Fourier-Transform Infrared Spectroscopy):
 - Key Peaks: Look for a strong $\text{C}=\text{O}$ stretch (amide I band) around $1640\text{-}1680\text{ cm}^{-1}$ and N-H stretching vibrations around $3200\text{-}3400\text{ cm}^{-1}$. The disappearance of the ester $\text{C}=\text{O}$ stretch (around 1735 cm^{-1}) from the starting material is a key indicator of reaction completion.

- Mass Spectrometry (MS):
 - Confirm the molecular weight (255.11 g/mol) and observe the characteristic isotopic pattern for a compound containing one bromine atom (M⁺ and M⁺² peaks in an approximate 1:1 ratio).
- Melting Point:
 - A sharp melting point range indicates high purity.

Applications in Medicinal Chemistry & Derivatization Potential

1-(4-Bromophenyl)cyclopropane-1-carbohydrazide is not an active pharmaceutical ingredient itself but a versatile scaffold for building more complex drug candidates. Its primary value lies in the reactivity of the terminal -NH₂ group of the hydrazide.



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Caption: Key derivatization pathways from the title compound.

- **Synthesis of Hydrazones:** The most direct application is the condensation with various aldehydes and ketones to form stable hydrazones. This reaction is often catalyzed by a small amount of acid. The resulting N-arylidene carbohydrazides are a well-known class of compounds with potential biological activities.
- **Formation of N-Acylhydrazides:** Acylation with acyl chlorides or anhydrides yields N'-acyl-**1-(4-bromophenyl)cyclopropane-1-carbohydrazides**. These intermediates can be cyclized under dehydrating conditions (e.g., using POCl_3 or H_2SO_4) to form 1,3,4-oxadiazole rings, another privileged scaffold in medicinal chemistry.
- **Heterocycle Synthesis:** Reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrazole derivatives.
- **Scaffold for Targeted Inhibitors:** As demonstrated in related structures, the 1-phenylcyclopropane carbohydrazide core can be elaborated to target specific enzymes. For instance, derivatives have been designed and synthesized as potent inhibitors of Interleukin-2-Inducible T-cell Kinase (ITK), a target for T-cell-mediated diseases and some cancers.^[7]

Safety and Handling

- **1-(4-Bromophenyl)cyclopropane-1-carbohydrazide:** Consult the Material Safety Data Sheet (MSDS) before handling.^[14] As with any novel chemical, it should be treated as potentially hazardous.
- **Reagents:**
 - **Hydrazine Hydrate:** Highly toxic, corrosive, and a suspected carcinogen. Always handle in a certified chemical fume hood with appropriate gloves, lab coat, and eye protection.
 - **Concentrated Sulfuric Acid:** Extremely corrosive. Add slowly to other solutions to prevent splashing and exothermic reactions.
- **General Precautions:** Standard laboratory safety practices should be followed at all times. Work in a well-ventilated area. Avoid inhalation, ingestion, and skin contact.

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